molecular formula C9H6BrNO2 B13904238 3-Acetyl-5-bromo-4-hydroxybenzonitrile

3-Acetyl-5-bromo-4-hydroxybenzonitrile

Cat. No.: B13904238
M. Wt: 240.05 g/mol
InChI Key: NOSUOHAVBDIDTJ-UHFFFAOYSA-N
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Description

3-Acetyl-5-bromo-4-hydroxybenzonitrile: is an organic compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol It is a derivative of benzonitrile, featuring an acetyl group at the third position, a bromine atom at the fifth position, and a hydroxyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-5-bromo-4-hydroxybenzonitrile typically involves the bromination of 4-hydroxybenzonitrile followed by acetylation. One common method includes the use of brominating reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature . The acetylation step involves the reaction of the brominated intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Eco-friendly methods, such as the use of green solvents and catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-5-bromo-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Compounds with carbonyl groups replacing the hydroxyl group.

    Reduction: Amines formed from the reduction of the nitrile group.

Mechanism of Action

The mechanism of action of 3-acetyl-5-bromo-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the acetyl, bromine, and hydroxyl groups can influence its binding affinity and specificity towards these targets . The nitrile group may also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-5-bromo-4-hydroxybenzonitrile is unique due to the presence of the acetyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

3-acetyl-5-bromo-4-hydroxybenzonitrile

InChI

InChI=1S/C9H6BrNO2/c1-5(12)7-2-6(4-11)3-8(10)9(7)13/h2-3,13H,1H3

InChI Key

NOSUOHAVBDIDTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)C#N)Br)O

Origin of Product

United States

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